molecular formula C8H6F3NOS B1391371 3-(Trifluoromethoxy)thiobenzamide CAS No. 1053656-09-9

3-(Trifluoromethoxy)thiobenzamide

Cat. No.: B1391371
CAS No.: 1053656-09-9
M. Wt: 221.2 g/mol
InChI Key: KGDKLGFSPGGSRL-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)thiobenzamide is a chemical compound with the molecular formula C8H6F3NOS . It is a unique compound that has received increasing attention due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties .


Synthesis Analysis

The synthesis of this compound and similar compounds is a topic of ongoing research. Recent advances have been made in the development of new reagents and strategies for direct trifluoromethoxylation . For instance, a strategy for the assembly of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles through a metal-free multi-component reaction of trifluoroacetimidoyl chloride, hydrazine hydrate, and TFBen has been developed .

Scientific Research Applications

Metabolic Pathway Studies

3-(Trifluoromethoxy)thiobenzamide is involved in the study of metabolic pathways. The hepatotoxin thiobenzamide, which is structurally related, undergoes S-oxidation by the microsomal flavin-containing monooxygenase (MFMO) in various animal livers, demonstrating its potential for metabolic pathway studies in liver, lung, and kidney tissues (Cashman & Hanzlik, 1981).

Chemical Synthesis and Transformation

In chemical synthesis, thiobenzamide derivatives, including this compound, have been used in the intramolecular cyclization to benzothiazoles. This transformation, which is an important reaction in organic chemistry, utilizes reagents like phenyliodine(III) bis(trifluoroacetate) for cyclization, showcasing the versatility of thiobenzamide compounds in synthetic applications (Downer-Riley & Jackson, 2008).

Enzymatic Activity and Inhibition Studies

The oxidation of thiobenzamide by FAD-containing and cytochrome P-450-dependent monooxygenases in liver and lung microsomes has been studied. This research highlights the use of thiobenzamide derivatives in studying enzymatic activities and their potential as inhibitors or substrates in different enzymatic systems (Tynes & Hodgson, 1983).

Study of Substituent Effects on Toxicity

The hepatotoxicity of thiobenzamide derivatives, including compounds like this compound, has been analyzed to understand how different substituents affect their toxicity. This type of research is crucial for designing safer compounds and understanding the toxicological aspects of these chemicals (Hanzlik, Vyas, & Traiger, 1978).

Photocatalytic Applications

Recent studies have explored the photocatalytic applications of thiobenzamide derivatives. For instance, the use of trifluoromethoxy groups in photocatalysis for the fluoromethylation of carbon-carbon multiple bonds has been a topic of interest. This research provides insights into the use of these compounds in advanced photocatalytic processes (Koike & Akita, 2016).

Future Directions

The trifluoromethoxy functional group has received increasing attention in recent years due to its unique properties. The development of new reagents and strategies for direct trifluoromethoxylation is attracting the enthusiasm of many researchers, suggesting a promising future for the study and application of compounds like 3-(Trifluoromethoxy)thiobenzamide .

Properties

IUPAC Name

3-(trifluoromethoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-2-5(4-6)7(12)14/h1-4H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDKLGFSPGGSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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